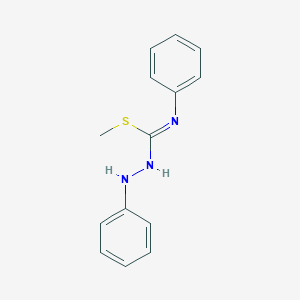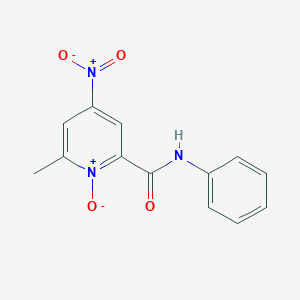
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a carboxamide group, a methyl group, a nitro group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired substitutions and oxidations .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-methyl-4-nitropyridine. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Pyridinecarboxamide, 6-methyl-4-amino-N-phenyl-, 1-oxide .
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-nitropyridine N-oxide: Similar in structure but lacks the carboxamide and phenyl groups.
N-Methyl-2-Pyridinecarboxamide: Similar in structure but lacks the nitro and phenyl groups.
4-Nitro-2-picoline N-oxide: Similar in structure but lacks the carboxamide and phenyl groups.
Uniqueness
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and carboxamide groups allows for diverse chemical transformations and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
56387-93-0 |
|---|---|
Molekularformel |
C13H11N3O4 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
6-methyl-4-nitro-1-oxido-N-phenylpyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-7-11(16(19)20)8-12(15(9)18)13(17)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17) |
InChI-Schlüssel |
AUHAEDDGJPIUPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=[N+]1[O-])C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




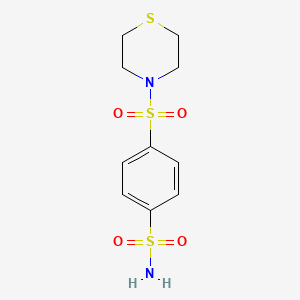

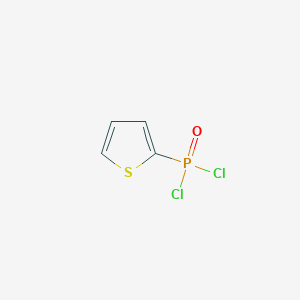

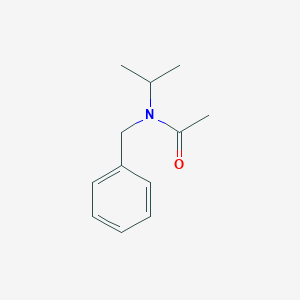

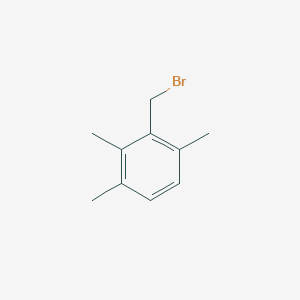
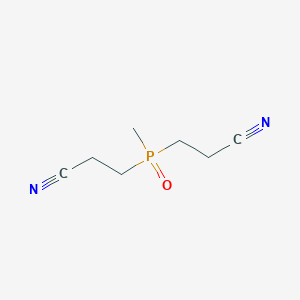

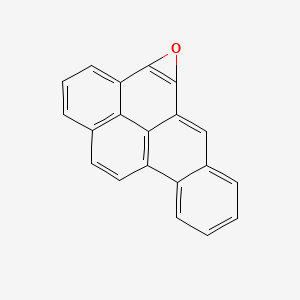
![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
